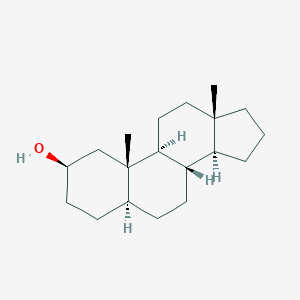

5alpha-Androstan-2beta-ol

Description

Structure

3D Structure

Properties

CAS No. |

1225-47-4 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(2R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |

InChI |

InChI=1S/C19H32O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

WEVCWBBEJLQUEX-DLEIETQISA-N |

SMILES |

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC[C@H](C[C@@]4([C@H]3CC2)C)O |

Canonical SMILES |

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O |

Synonyms |

5α-Androstan-2β-ol |

Origin of Product |

United States |

The Role of Androstanols Within Broader Steroid Metabolism

Androstanols are a class of steroid hormones derived from androstane (B1237026), playing a role in reproductive and metabolic functions. ontosight.ai They are characterized by a steroid nucleus with an attached hydroxyl group, and their classification is based on the position and number of these groups. ontosight.ai Their biological functions are diverse, including the modulation of androgen receptors, influencing lipid metabolism, and exerting neuroprotective effects. ontosight.ai

The metabolic pathways of androstanols are intertwined with those of other major androgens. For instance, 5α-androstan-3,17-dione is a key intermediate in the synthesis of dihydrotestosterone (B1667394) (DHT), a potent androgen. This highlights the central position of androstanols as metabolic hubs where different androgenic pathways converge. The stereochemistry at the 5-position of the androstane core is a critical determinant of biological activity, with 5α-reduced steroids generally exhibiting more potent androgenic effects than their 5β-counterparts. This reduction is catalyzed by 5α-reductase enzymes.

Androstanols like androstenol (B1195071) can modulate gene expression through nuclear orphan receptors such as the constitutive androstane receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net This interaction influences the expression of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govresearchgate.net The biosynthesis of androstenol has been shown to occur via the same pathways as sex steroids, utilizing enzymes like 3β-hydroxysteroid dehydrogenase and 5α-reductase. nih.govresearchgate.net

Foundational Discoveries and Historical Evolution in Androstanol Research

The journey to understanding androstanols has been a gradual process, built upon decades of research into steroid biochemistry. Early studies in the mid-20th century laid the groundwork by identifying and characterizing the basic steroid structures and their metabolic transformations. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) in the 1980s, was instrumental in elucidating the metabolism of various steroids, including androstanols. wada-ama.org

A significant milestone in androstanol research was the discovery that androstanol could act as a hormone that reverses or halts gene activity, a novel mode of action compared to previously discovered steroid hormones that typically activate gene expression. sciencedaily.com This finding, described in the late 1990s, revealed that androstanol interacts with a receptor protein called CAR-beta, which normally stimulates gene activity. When bound by androstanol, this protein complex acts as a switch to turn genes off. sciencedaily.com

Further research has continued to uncover the diverse roles of androstanols. For example, studies have investigated the metabolism of various androstane (B1237026) derivatives, focusing on hydroxylation reactions and their physiological effects. fu-berlin.de The identification of androstenol (B1195071) and its isomers in human and animal tissues, including their potential role as pheromones, has also been a significant area of investigation. wikipedia.orgwikipedia.org

Contemporary Research Paradigms for 5alpha Androstan 2beta Ol

General Principles of Steroidogenesis and Precursor Utilization

The journey of steroid hormone production begins with a common, yet vital, precursor and relies on a sophisticated enzymatic machinery to orchestrate a cascade of transformative reactions.

All steroid hormones, without exception, trace their lineage back to cholesterol, a 27-carbon sterol. researchgate.net This fundamental molecule serves as the universal starting material for the entire steroidogenic pathway. researchgate.netcolostate.edunih.gov Steroidogenic tissues, such as the adrenal glands and gonads, acquire cholesterol through several mechanisms. colostate.edu They can synthesize it de novo from acetate, mobilize it from intracellular lipid droplets where it is stored as cholesterol esters, or uptake it from circulating low-density lipoproteins (LDLs). colostate.edunih.gov The transport of free cholesterol from the cytoplasm into the mitochondria is a critical rate-limiting step in this process. colostate.edunih.gov Once inside the mitochondria, the steroidogenic cascade is initiated by the enzymatic conversion of cholesterol to pregnenolone. colostate.edunih.govscielo.br This initial product, a C21 steroid, is the common precursor from which all other steroid hormones are derived. researchgate.netcolostate.eduscielo.br

The conversion of cholesterol into a diverse array of steroid hormones is facilitated by two major classes of enzymes: Cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases/reductases.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in steroidogenesis by catalyzing a variety of hydroxylation reactions. scielo.brresearchgate.netnih.gov These enzymes utilize molecular oxygen and electrons, typically provided by NADPH via a reductase partner, to insert a hydroxyl group into the steroid nucleus. uniprot.org This process is not only crucial for the biosynthesis of steroid hormones but also for their metabolism and deactivation. uniprot.org

Six major CYP enzymes are involved in steroidogenesis: CYP11A1, CYP11B1, CYP11B2, CYP17A1, CYP21A2, and CYP19A1. scielo.br Each of these enzymes exhibits remarkable specificity for both the substrate and the position of hydroxylation. For instance, CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is located in the inner mitochondrial membrane and initiates steroidogenesis by converting cholesterol to pregnenolone. colostate.edunih.govscielo.bruniprot.org This conversion involves three sequential monooxygenase reactions: two hydroxylations at carbons 20 and 22, followed by the cleavage of the C20-C22 bond. scielo.br

Other CYP enzymes, such as CYP3A4, are also involved in steroid metabolism, catalyzing hydroxylations at various positions, including the 2β, 6β, and 16β positions of different steroid substrates. uniprot.orgresearchgate.net The regioselective and stereospecific nature of these enzymes is fundamental to the production of the specific steroid hormones required for normal physiological function.

Hydroxysteroid dehydrogenases (HSDs) and reductases are another critical family of enzymes in steroid metabolism. oup.com These enzymes catalyze the reversible interconversion of keto- and hydroxysteroids, thereby regulating the biological activity of steroid hormones. nih.govbioscientifica.com For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for the final step in the synthesis of all androgens and estrogens, converting less active 17-ketosteroids to their more potent 17β-hydroxy counterparts, such as the conversion of androstenedione (B190577) to testosterone (B1683101). nih.govbioscientifica.com

There are multiple isoforms of HSDs, each with distinct tissue-specific expression patterns, substrate specificities, and preferences for either reduction (using NADPH or NADH as a cofactor) or oxidation (using NADP+ or NAD+ as a cofactor). oup.comnih.gov This diversity allows for precise control over the local concentration of active steroid hormones within different target tissues, a concept known as intracrinology. nih.gov For instance, some HSD isoforms are primarily reductive, driving the synthesis of potent androgens and estrogens, while others are oxidative, inactivating these hormones. nih.gov

The 5α-reductase enzymes are another key group of reductases that irreversibly convert Δ4,5-unsaturated steroids to their 5α-reduced derivatives. researchgate.netnih.gov This is a crucial step in androgen action, as it converts testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). researchgate.netnih.gov

Critical Enzymatic Systems in Steroidogenesis

Regioselective and Stereospecific Enzymatic Activities Pertinent to 5α-Androstan-2β-ol Formation

The formation of 5α-Androstan-2β-ol is a result of specific hydroxylation events catalyzed by certain cytochrome P450 enzymes. The regioselectivity and stereospecificity of these enzymes determine the precise position and orientation of the hydroxyl group on the androstane skeleton.

Research has shown that several cytochrome P450 enzymes possess the ability to hydroxylate steroids at the 2β-position.

CYP11A1: While primarily known for its role in cholesterol side-chain cleavage, recent studies have revealed that CYP11A1 exhibits broader substrate specificity and catalytic activity than previously thought. researchgate.net In vitro studies using purified CYP11A1 have demonstrated that this enzyme can catalyze the 2β-hydroxylation of androstenedione. researchgate.net This finding suggests a potential, albeit perhaps minor, role for CYP11A1 in the direct formation of 2β-hydroxylated androstane derivatives.

CYP3A Subfamily: Members of the CYP3A subfamily, particularly CYP3A4, are well-established as major enzymes in steroid metabolism, exhibiting broad substrate specificity. uniprot.orgresearchgate.net CYP3A4 is known to metabolize testosterone to less active forms, including 2β-hydroxytestosterone and 6β-hydroxytestosterone. uniprot.org Studies with rat liver microsomes have also identified CYP3A1 as being involved in the 2β-hydroxylation of testosterone. nih.gov The formation of 2β-hydroxylated metabolites is a significant pathway in the catabolism of androgens.

The following table summarizes the observed 2β-hydroxylase activity of these enzymes on different steroid substrates:

| Enzyme | Substrate | Product | Reference |

| CYP11A1 | Androstenedione | 2β-Hydroxyandrostenedione | researchgate.net |

| CYP3A4 | Testosterone | 2β-Hydroxytestosterone | uniprot.org |

| CYP3A1 (rat) | Testosterone | 2β-Hydroxytestosterone | nih.gov |

| CYP3A (dog) | Progesterone | 2β-Hydroxyprogesterone | researchgate.net |

Functional Contributions of 5alpha-Reductase in Androstanol Biosynthetic Pathways

5alpha-reductases are a family of enzymes critical in steroid metabolism, primarily known for catalyzing the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in various C19 and C21 steroid substrates. nih.govresearchgate.net This conversion from a Δ4-steroid to a 5α-steroid is a fundamental step in the biosynthesis of many potent androgens and other bioactive steroids. nih.govwikipedia.org The 5α-reductase family consists of at least three isozymes: SRD5A1, SRD5A2, and SRD5A3, each with distinct tissue distribution and substrate preferences. wikipedia.orgtmc.edu

The primary function of 5alpha-reductase in androstanol biosynthesis is the conversion of testosterone to the more potent androgen, 5alpha-dihydrotestosterone (DHT). wikipedia.orgtmc.edunih.gov This reaction is not only central to androgenic activity but also serves as a precursor step for the generation of various other androstanol derivatives. fu-berlin.de Beyond testosterone, 5alpha-reductases can act on a range of substrates including progesterone, androstenedione, cortisol, and aldosterone. wikipedia.org For instance, the 5α-reduction of androstenedione by SRD5A1 leads to the formation of 5α-androstan-3,17-dione, a key intermediate in steroid metabolism.

The biosynthesis of androstenol (B1195071), a related steroid, also involves 5alpha-reductase. researchgate.net Studies using transformed human embryonic kidney (HEK-293) cells have demonstrated that the conversion of the precursor 5,16-androstadien-3beta-ol (B224044) to androstenol requires the sequential action of 3beta-hydroxysteroid dehydrogenase, 5alpha-reductase, and 3alpha-hydroxysteroid dehydrogenase. researchgate.net This highlights the integral role of 5alpha-reductase in the pathway leading to androstenol formation.

The different isozymes of 5alpha-reductase exhibit varying catalytic efficiencies and substrate specificities, which contributes to the tissue-specific regulation of steroid metabolism. nih.govtmc.edu For example, SRD5A2 is the predominant isozyme in male reproductive tissues and is crucial for the masculinization of the external genitalia during embryonic development. nih.govwikipedia.org SRD5A1 is more widely distributed, while SRD5A3 has also been identified to play a role in steroid metabolism. tmc.edutmc.edu The coordinated action of these isozymes ensures the appropriate production of 5α-reduced steroids in different physiological contexts.

Table 1: Substrates and Products of 5alpha-Reductase Isozymes

| Isozyme | Substrate | Product |

| SRD5A1, SRD5A2, SRD5A3 | Testosterone | 5alpha-Dihydrotestosterone (DHT) |

| SRD5A1, SRD5A2 | Progesterone | 5alpha-Dihydroprogesterone |

| SRD5A1 | Androstenedione | 5alpha-Androstan-3,17-dione |

| SRD5A1, SRD5A2 | Cortisol | 5alpha-Dihydrocortisol |

| SRD5A1, SRD5A2 | Aldosterone | 5alpha-Dihydroaldosterone |

Mechanistic Studies of 3-Ketosteroid Reductase in Androstanol Generation

Following the action of 5alpha-reductase, the resulting 5α-dihydrosteroids often undergo further reduction at the 3-keto position, a reaction catalyzed by 3-ketosteroid reductases. nih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily and are crucial for the generation of the final androstanol products. nih.govoup.com The reduction of the 3-keto group can result in either a 3α- or 3β-hydroxyl group, leading to the formation of different stereoisomers with distinct biological activities. nih.gov

In humans, the primary enzymes responsible for 3-ketosteroid reduction are AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These enzymes are promiscuous, meaning they can act on a variety of steroid substrates. nih.gov For example, in the metabolism of 5α-DHT, AKR1C2 and AKR1C4 are primarily responsible for its conversion to 3α-androstanediol (5α-androstane-3α,17β-diol). nih.govoup.com While both enzymes favor the formation of the 3α-diol, they produce a mixture of 3α- and 3β-diol products. nih.gov

Mechanistically, 3-ketosteroid reductases are NAD(P)H-dependent oxidoreductases. oup.comwikipedia.org They catalyze the transfer of a hydride ion from the cofactor NADPH to the ketone group at the C3 position of the steroid nucleus. wikipedia.org The reaction proceeds through a sequential ordered bi-bi mechanism where the cofactor binds first and is the last to be released. nih.gov Although the reactions are theoretically reversible, in a cellular context with prevailing cofactor concentrations, these enzymes predominantly function as reductases. nih.gov

The stereospecificity of the reduction, yielding either a 3α- or 3β-hydroxyl group, is determined by the specific enzyme and the orientation of the substrate within the active site. For instance, mutagenesis studies have shown that a single amino acid change can alter the substrate specificity and the stereochemical outcome of the reaction. nih.gov The generation of this compound would involve a specific 3-ketosteroid reductase capable of producing a 2β-hydroxyl group, however, the specific enzymes catalyzing this precise transformation are less commonly characterized than those producing 3α and 3β epimers.

Advanced Approaches in Androstanol Synthesis and Biocatalysis

The chemical synthesis of specific steroid isomers like this compound can be complex and may require multiple steps with the use of toxic reagents. nih.gov Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a more sustainable and specific alternative for steroid transformations. mdpi.comnih.gov

Utilization of Recombinant Enzyme Systems for Steroid Biotransformation

The advent of recombinant DNA technology has revolutionized the field of biocatalysis by enabling the overexpression of specific enzymes in microbial hosts like Escherichia coli or yeast. nih.govresearchgate.netfrontiersin.org This approach allows for the production of large quantities of purified enzymes or the creation of engineered whole-cell biocatalysts for specific steroid modifications. mdpi.complos.org

Recombinant enzyme systems have been successfully employed for various steroid biotransformations, including hydroxylations, dehydrogenations, and reductions. nih.govnih.gov For instance, recombinant 3-ketosteroid-Δ1-dehydrogenases have been cloned and overproduced in E. coli to catalyze the Δ1-dehydrogenation of various steroidal compounds. nih.gov Similarly, recombinant human UDP-glucuronosyltransferases (UGTs) have been used to study the glucuronidation of anabolic androgenic steroids, demonstrating the potential of these systems to investigate and perform specific conjugation reactions. researchgate.net

In the context of androstanol synthesis, a recombinant system could be designed to express the necessary 5alpha-reductase and a specific 3-ketosteroid reductase to convert a precursor like testosterone or androstenedione into a desired androstanol, such as this compound. This would involve identifying and cloning the gene for the specific reductase responsible for the 2β-hydroxylation. Engineered microbial strains, often from the genus Mycolicibacterium, are being developed as "microbial cell factories" for the efficient production of steroid intermediates and active pharmaceutical ingredients. mdpi.com These engineered organisms can be tailored to perform multiple enzymatic steps in a single fermentation process, offering a streamlined and environmentally friendly approach to steroid synthesis. nih.gov

Table 2: Examples of Recombinant Enzymes in Steroid Biotransformation

| Recombinant Enzyme | Host Organism | Substrate | Product | Reference |

| 3-Ketosteroid-Δ1-dehydrogenase | E. coli | Hydrocortisone | Prednisolone | nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Insect cells | 5alpha-androstane-3alpha,17beta-diol (B1664111) | Glucuronide conjugate | researchgate.net |

| Alcohol dehydrogenase (ScADH1) & Formate dehydrogenase (FDH) | Saccharomyces cerevisiae & Candida boidinii | trans-2-hexenal | trans-2-hexenol | frontiersin.org |

| Cytochrome P450 BM3 variants | E. coli | Testosterone | Hydroxylated testosterone derivatives | plos.org |

Androgen Catabolism and the Significance of Stereoisomeric Products

Androgen catabolism is a critical physiological process that modulates the levels and biological activity of potent androgens. The transformation of androgens into various metabolites, including stereoisomers, is not merely a process of inactivation but also a mechanism for generating molecules with distinct biological properties. The stereochemistry of the resulting products, particularly at key positions on the steroid nucleus, significantly influences their interaction with receptors and enzymes, thereby determining their ultimate physiological role.

The liver is a primary site for androgen metabolism, where a series of reductive and oxidative reactions occur. researchgate.netnih.gov Testosterone, a key androgen, is metabolized into various stereoisomeric tetrahydrosteroids. researchgate.net The initial reduction of the double bond in the A-ring of testosterone by 5α-reductase or 5β-reductase leads to the formation of 5α-dihydrotestosterone (DHT) and 5β-DHT, respectively. researchgate.netresearchgate.net Subsequent reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) results in the formation of four stereoisomeric androstanediols: 5α-androstane-3α,17β-diol, 5α-androstane-3β,17β-diol, 5β-androstane-3α,17β-diol, and 5β-androstane-3β,17β-diol. researchgate.netresearchgate.net

The significance of these stereoisomeric products lies in their differential biological activities. For instance, 5α-androstane-3α,17β-diol (3α-diol) is a known neurosteroid that can modulate the GABAA receptor. nih.govnih.gov In contrast, its isomer, 5α-androstane-3β,17β-diol (3β-diol), exhibits estrogenic activity through its interaction with the estrogen receptor β (ERβ). nih.govwikipedia.org The formation of these distinct stereoisomers from a common precursor highlights the importance of enzymatic control in directing the physiological outcome of androgen metabolism. The specific orientation of hydroxyl groups and the conformation of the steroid backbone are critical determinants of their biological function.

Phase I Metabolic Reactions in Steroid Modification

Phase I metabolic reactions introduce or expose functional groups on the steroid molecule, typically through oxidation, reduction, or hydrolysis. These modifications increase the polarity of the steroid, preparing it for subsequent Phase II conjugation reactions.

Hydroxylation Patterns and Their Regiochemical Specificity

Hydroxylation is a key Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes, which introduce a hydroxyl group at specific positions on the steroid nucleus. nih.govfu-berlin.de This process is highly regio- and stereoselective, meaning that the hydroxyl group is added to a specific carbon atom with a particular spatial orientation (α or β). nih.govnih.govfu-berlin.de The regioselectivity of CYP enzymes is determined by the structure of the steroid substrate and the active site of the enzyme. nih.gov

Reductive Transformations of Steroid Double Bonds and Ketone Moieties

Reductive transformations are fundamental to androgen metabolism, significantly altering the structure and biological activity of steroid hormones. Key enzymes in these pathways are the 5α-reductases and various hydroxysteroid dehydrogenases (HSDs).

The saturation of the double bond between carbons 4 and 5 of testosterone by 5α-reductase is a critical step, leading to the formation of the potent androgen, 5α-dihydrotestosterone (DHT). researchgate.netresearchgate.net There are different isoforms of 5α-reductase, with SRD5A1 and SRD5A2 being the most well-characterized. researchgate.net

Following the formation of the 5α-androstane skeleton, the ketone moieties, typically at the C3 and C17 positions, undergo reduction by HSDs. researchgate.netnih.gov These enzymes exhibit stereospecificity, producing either α- or β-hydroxyl groups. For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the reversible conversion between 17-keto and 17β-hydroxy steroids. nih.govgoogle.com The reduction of the 17-keto group is essential for the formation of biologically active androgens like testosterone and DHT, which both possess a 17β-hydroxyl group. nih.gov Similarly, 3α-HSDs and 3β-HSDs are responsible for the reduction of the 3-keto group of DHT to form 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, respectively. researchgate.net The balance between the oxidative and reductive activities of these HSDs plays a crucial role in regulating the intracellular concentrations of active androgens. nih.gov

Phase II Metabolic Reactions: Conjugation Mechanisms

Phase II metabolic reactions involve the conjugation of the steroid or its Phase I metabolite with an endogenous hydrophilic molecule. This process, which includes glucuronidation and sulfation, significantly increases the water solubility of the steroid, facilitating its excretion from the body via urine or bile. nih.gov

Glucuronidation of Androstanol Metabolites

Glucuronidation is a major Phase II metabolic pathway for steroids, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.govgenecards.org These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on the steroid molecule. nih.govgoogle.com This conjugation results in the formation of a highly water-soluble glucuronide conjugate, which can be readily excreted. nih.gov

The UGT enzymes exhibit specificity for different steroid isomers and hydroxyl positions. nih.gov The UGT2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17, are known to be major enzymes responsible for the glucuronidation of androgens. nih.govnih.gov For example, UGT2B7 has been shown to conjugate the 3α-hydroxyl group of androsterone (B159326) and 5α-androstane-3α,17β-diol. nih.gov In contrast, UGT2B15 and UGT2B17 show a preference for conjugating the 17β-hydroxyl group of androstanediols. nih.gov The liver is the principal site of androgen glucuronidation, although this process also occurs in other tissues like the prostate and skin. immunotech.cz The formation of androstanediol glucuronides is considered a key step in the termination of androgen action. oup.com

Sulfation of Androstanol Metabolites

Sulfation is another important Phase II conjugation reaction involved in the metabolism of steroids. researchgate.netgenecards.org This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. researchgate.netgenecards.org The resulting sulfate (B86663) esters are highly water-soluble and are readily eliminated from the body. researchgate.net

Cytosolic SULTs are responsible for the sulfation of small endogenous molecules like steroids. researchgate.net The SULT2A subfamily, particularly SULT2A1, is known to play a significant role in the sulfation of androgens such as dehydroepiandrosterone (B1670201) (DHEA). genecards.org While glucuronidation is often the predominant conjugation pathway for many androgens, sulfation represents an alternative and sometimes significant route of elimination. nih.gov For certain steroids, sulfated metabolites can also serve as a circulating reservoir that can be reactivated by the action of steroid sulfatase, which removes the sulfate group. genecards.org The balance between sulfation and desulfation is another layer of regulation in androgen homeostasis.

Compound Names

Elucidation of Tissue-Specific Metabolic Regulation

The metabolic fate of this compound and its analogues is not uniform throughout the body; rather, it is subject to a complex and elegant system of tissue-specific regulation. This specificity is primarily dictated by the differential expression and activity of key steroid-metabolizing enzymes in various tissues, leading to distinct metabolic profiles and physiological consequences. The principal tissues involved in the biotransformation of these androgens include the liver, prostate, skin, and skeletal muscle, each possessing a unique enzymatic machinery that governs the local androgenic environment.

The primary enzymatic reactions governing the metabolism of 5alpha-androstanediols are oxidation, reduction, and conjugation. Hydroxysteroid dehydrogenases (HSDs) play a pivotal role in the interconversion of these steroids, while UDP-glucuronosyltransferases (UGTs) are responsible for their conjugation and subsequent elimination. The balance between these enzymatic activities varies significantly from one tissue to another, thereby determining the local concentration and biological activity of specific androgen metabolites.

Liver: The Central Hub of Androgen Metabolism

The liver is the principal organ for steroid metabolism and clearance. frontiersin.org It exhibits robust activity of various HSDs and UGTs, making it a critical site for the inactivation and excretion of 5alpha-reduced androgens. frontiersin.org Studies on analogues of this compound, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-diol), have demonstrated that the liver is a major site of their glucuronidation. oup.com In fact, research suggests that the liver is the primary site for the conjugation of androgens to glucuronic acid. oup.com

One study found that in human liver, the conversion of androstanediol to its glucuronide form (Adiol G) was significant, with over 80% of the formed Adiol G being the 17-glucuronide isomer. oup.com The liver's high capacity for glucuronidation is crucial for rendering these steroids more water-soluble, facilitating their excretion via bile and urine. rupahealth.com Furthermore, the liver expresses a specific isoform of 3alpha-hydroxysteroid dehydrogenase, AKR1C4, which is highly efficient in forming 5alpha/5beta-tetrahydrosteroids, further contributing to the inactivation of androgens. researchgate.net A study in orotic acid-fed rats with fatty livers showed a decrease in the 2alpha-, 2beta-, and 18-hydroxylation of 5alpha-androstane-3alpha,17beta-diol, indicating that liver pathology can alter the metabolic pathways of these androgens. nih.gov

Prostate: A Key Target for Androgen Action and Metabolism

The prostate gland is a primary target for androgen action, and as such, it possesses a distinct metabolic environment to regulate local androgen concentrations. The prostate is characterized by a high level of 5alpha-reductase activity, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The subsequent metabolism of DHT to 5alpha-androstanediols is also tightly regulated within the prostate.

Research has shown that the prostate has a higher 3alpha-oxidation activity compared to 3alpha-reduction, which favors the maintenance of DHT levels, the active androgen in this tissue. nih.gov While glucuronyl transferase activity is present in the human prostate, it is at much lower levels compared to the liver. oup.com The enzyme AKR1C3 is prominently expressed in the prostate and is capable of inactivating DHT, suggesting a protective mechanism against excessive androgenic stimulation. researchgate.net The metabolism of DHT to 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) in the prostate is of particular interest, as 3beta-Adiol has been shown to inhibit prostate cancer cell migration through activation of the estrogen receptor beta (ERβ), suggesting a potential protective role. meridianvalleylab.comnih.gov

Skin: A Site of Active Androgen Biotransformation

The skin is another tissue with significant androgen-metabolizing capabilities, particularly in structures like the sebaceous glands and hair follicles. nih.gov Studies have shown that the skin actively metabolizes androgens, with the formation of 5alpha-reduced metabolites being prominent in the deeper layers containing sebaceous glands. nih.govnih.gov

In rat scrotal skin, there is a balanced interconversion between DHT and 3alpha-androstanediol, indicating active metabolic regulation. nih.gov Human skin, including scalp and abdominal skin, also demonstrates the ability to form androstanediol glucuronide, although at lower rates than the liver. oup.com The skin's capacity for androgen metabolism is thought to play a role in various androgen-dependent skin conditions. The conversion of testosterone to DHT within the skin is considered a key step for androgen action in this tissue. nih.gov

Skeletal Muscle: Localized Androgen Regulation

Skeletal muscle is increasingly recognized as a site of local androgen synthesis and metabolism, a concept known as intracrinology. nih.gov This allows for tissue-specific regulation of androgen action, independent of circulating hormone levels. nih.gov Studies in rat skeletal muscle have shown that it can metabolize androgens, with the conversion of DHT to both 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol. nih.gov

The predominant activity of 3alpha-reductase over 3alpha-oxidase in muscle tissue suggests a mechanism that may favor the clearance of DHT. nih.gov This is in contrast to the prostate, where the reverse is true, highlighting the tissue-specific nature of androgen regulation. nih.gov The expression of 5alpha-reductase isozymes in skeletal muscle further supports its capacity for local androgen biotransformation. nih.gov

Interactive Data Tables

Table 1: Tissue-Specific Metabolism of 5alpha-Androstanediol Analogues

| Tissue | Key Metabolic Pathways | Predominant Enzymes | Primary Metabolites | Research Findings Summary |

|---|---|---|---|---|

| Liver | Glucuronidation, Oxidation | UGTs, AKR1C4 | Androstanediol glucuronides, 5alpha/5beta-tetrahydrosteroids | Major site of androgen conjugation and clearance. oup.comresearchgate.net High capacity for forming glucuronides. oup.com |

| Prostate | Oxidation, Reduction | 5alpha-reductase, 3alpha-HSD (oxidative), AKR1C3 | Dihydrotestosterone (DHT), 5alpha-androstane-3beta,17beta-diol | Favors maintenance of DHT levels. nih.gov Lower glucuronidation than liver. oup.com 3beta-Adiol may have protective effects. meridianvalleylab.comnih.gov |

| Skin | Reduction, Glucuronidation | 5alpha-reductase, UGTs | Dihydrotestosterone (DHT), Androstanediol glucuronides | Active metabolism, especially in sebaceous glands. nih.gov Balanced interconversion of DHT and 3alpha-diol in some skin types. nih.gov |

| Skeletal Muscle | Reduction | 3alpha-HSD (reductive), 5alpha-reductase | 5alpha-androstane-3alpha,17beta-diol, 5alpha-androstane-3beta,17beta-diol | Capable of local androgen synthesis and metabolism. nih.gov Favors clearance of DHT. nih.gov |

Table 2: Key Enzymes in Tissue-Specific Androgen Metabolism

| Enzyme | Function | Tissue(s) of High Activity | Relevance to 5alpha-Androstanediol Metabolism |

|---|---|---|---|

| 5alpha-reductase | Converts testosterone to DHT | Prostate, Skin | Initiates the pathway leading to 5alpha-androstanediols. nih.gov |

| 3alpha-Hydroxysteroid Dehydrogenase (HSD) | Interconverts DHT and 3alpha-androstanediol | Prostate (oxidative), Skeletal Muscle (reductive) | Regulates the balance between active and less active androgens. nih.gov |

| UDP-Glucuronosyltransferase (UGT) | Conjugates steroids for excretion | Liver, Skin | Primary mechanism for the elimination of 5alpha-androstanediols. oup.com |

| AKR1C3 | Inactivates DHT | Prostate, Mammary Gland | Plays a role in eliminating active androgens from specific tissues. researchgate.net |

| AKR1C4 | Forms 5alpha/5beta-tetrahydrosteroids | Liver | Contributes to the hepatic inactivation of androgens. researchgate.net |

Molecular Pharmacology and Receptor Interaction Profiles of Androstanols

Steroid Receptor Binding and Activation Dynamics

Androstanols interact with a range of steroid receptors, influencing their activity and subsequent physiological responses. This interaction is highly dependent on the specific structure of the androstanol and the receptor subtype.

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. informaticsjournals.co.in Once activated, they act as transcription factors to regulate gene expression. informaticsjournals.co.in The Constitutive Androstane (B1237026) Receptor (CAR; NR1I3) and the Pregnane (B1235032) X Receptor (PXR) are key nuclear receptors that function as "xenosensors," defending the body against foreign chemicals and regulating the metabolism of toxic compounds and metabolites. informaticsjournals.co.in

CAR is notable for being constitutively active in the absence of a ligand but can be further regulated by various compounds. informaticsjournals.co.in Research has shown that certain androstane metabolites can act as inverse agonists, deactivating the receptor. nih.gov Specifically, the steroids androstanol and androstenol (B1195071) have been found to inhibit the constitutive activity of a variant of CAR, CAR-beta. nih.gov This inhibition is achieved not by preventing the receptor from binding to DNA, but by promoting the release of co-activator proteins from the receptor's ligand-binding domain. nih.gov

The interaction between androstanols and PXR has also been documented. For instance, 5alpha-Androstan-3beta-ol, a related steroidal androgen, has been shown to activate the pregnane X receptor (PXR) in liver cells. caymanchem.com

Estrogen Receptor Beta (ERβ), a member of the nuclear receptor superfamily, is a key mediator of estrogen signaling and is encoded by the ESR2 gene. mdpi.comnih.gov It plays a role in the development and function of various tissues, including the brain and reproductive system. nih.gov

Certain androgen metabolites have been identified as modulators of ERβ activity. A notable example is the androgen metabolite 5alpha-androstane-3beta,17beta-diol (3beta-diol), which has been shown to bind to ERβ. nih.govdrugbank.com This interaction is significant in the brain, where the activation of ERβ by 3beta-diol can regulate neurons that produce oxytocin, a neuropeptide involved in social behavior and stress regulation. nih.govfrontiersin.org Studies in rats suggest that this pathway, involving the metabolism of testosterone (B1683101) to 3beta-diol which then activates ERβ, plays a role in suppressing the hormonal stress response. nih.gov This highlights a novel mechanism for androgen action that is mediated through an estrogen receptor. nih.gov

Stereochemical Determinants of Molecular Interactions

The three-dimensional structure of a steroid molecule, or its stereochemistry, is a critical factor in determining its biological activity. Subtle changes in the orientation of functional groups can dramatically alter how the molecule binds to and activates its receptor targets.

A clear example of this stereospecificity is seen in the interaction of androstane metabolites with the Constitutive Androstane Receptor-beta (CAR-beta). nih.gov Research has demonstrated that the inhibitory effect of androstanols on CAR-beta is highly dependent on their stereochemistry. nih.gov Only 3alpha-hydroxy, 5alpha-reduced androstanes were found to be active as inverse agonists that deactivate the receptor. nih.gov This specificity indicates that the precise shape of the molecule is crucial for it to fit into the ligand-binding pocket of the receptor and induce the conformational change necessary to release co-activator proteins. nih.gov

This principle of stereochemical influence extends to other nuclear receptors as well. The positioning of hydroxyl groups and the configuration of the A/B ring junction in the steroid nucleus are key features that dictate receptor binding affinity and efficacy across the androstanol family.

Biological Activities and Physiological Correlates of 5alpha Androstan 2beta Ol in Experimental Models

Neurosteroid Functions and Neurological Modulation in Animal Systems

Neurosteroids, which are synthesized within the central nervous system (CNS) or produced peripherally and cross the blood-brain barrier, can rapidly modulate neuronal activity. nih.govchennaipcosclinic.com Androstane (B1237026) neurosteroids, a class that includes metabolites of testosterone (B1683101), are known to exert significant influence over CNS processes, primarily through non-genomic mechanisms such as interaction with membrane-bound receptors. nih.govfrontiersin.org

Influence on Central Nervous System Processes and Neurotransmission

Androstane neurosteroids, such as the testosterone metabolite 5α-androstane-3α,17β-diol, are recognized as potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govfrontiersin.org This modulation enhances GABA-mediated chloride currents, leading to a general quieting of neuronal excitability. frontiersin.org The enzymes required for the synthesis of these neurosteroids, including 5α-reductase, are present and active within the brain, indicating an endogenous mechanism for regulating neuronal function. nih.govnih.gov

Modulation of Dopaminergic Signaling Pathways

The interplay between sex hormones and the brain's dopamine (B1211576) system is critical for the development and regulation of motor control, motivation, and reward-related behaviors. plos.orgfrontiersin.org Research indicates that androgens can modulate the molecular components of dopaminergic pathways. plos.org

A study in adolescent male rats investigated the effects of testosterone and its primary metabolite, 5α-dihydrotestosterone (DHT), on the nigrostriatal dopamine pathway. plos.org The results showed that androgens, but not estradiol, increased the gene expression of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) in the substantia nigra, a key area for dopamine production. plos.org Furthermore, androgens were found to increase dopamine D2 receptor mRNA and decrease D3 receptor mRNA in the substantia nigra and/or striatum. plos.org These findings suggest that androgens can alter the capacity of neurons to transport and respond to dopamine, thereby modulating the responsivity of this crucial pathway. plos.org Another review highlights that sex and stress hormones work in concert to fine-tune dopamine responses during the critical period of adolescence. nih.gov

Although these studies did not directly assess 5alpha-Androstan-2beta-ol, they demonstrate that androgenic metabolites can exert significant influence on the molecular infrastructure of dopamine signaling.

Effects on Neuroinflammation and Neural Plasticity

Neuroinflammation is a critical factor in the progression of many neurodegenerative conditions. nih.gov Neural plasticity, the brain's ability to reorganize its structure and function in response to experience, is a lifelong process influenced by various factors, including gonadal steroid hormones. nih.govphysio-pedia.com These steroids are involved in shaping the developing brain and, in adulthood, influence higher cognitive functions. nih.gov

Steroid-induced changes in brain function are often accompanied by structural modifications, including alterations in dendritic and synaptic morphology. nih.gov This structural remodeling is believed to be the physical basis for changes in cellular activity and behavior. nih.gov While the direct effects of this compound on neuroinflammation and neural plasticity have not been documented, the established role of related gonadal steroids in mediating synaptic remodeling suggests a potential avenue for influence. nih.gov

Cellular Responses and In Vitro Biological Modulations

In vitro studies using cell lines allow for the detailed examination of a compound's direct effects on cellular processes such as migration and proliferation, which are fundamental to both normal physiology and disease states like cancer.

Inhibition of Cellular Migration in Malignant Cell Lines

Cellular migration is a key process in cancer metastasis. mdpi.com Research on a structurally similar compound, 5alpha-androstane-3beta,17beta-diol (3β-Adiol), a metabolite of DHT, has revealed potent inhibitory effects on the migration of prostate cancer cells. nih.gov This effect was found to be mediated not through the androgen receptor, but through the activation of estrogen receptor beta (ERβ). nih.gov

The study demonstrated that 3β-Adiol's activation of ERβ led to an increased expression of E-cadherin, a protein crucial for cell-cell adhesion. nih.gov Elevated E-cadherin is known to suppress metastasis in prostate and breast cancers. nih.gov This finding is significant as it suggests an estrogenic, anti-migratory role for a testosterone-derived metabolite, which could potentially counteract cancer invasion. nih.gov

Table 1: Effect of 5alpha-androstane-3beta,17beta-diol (3β-Adiol) on Prostate Cancer Cell Migration

| Compound | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5alpha-androstane-3beta,17beta-diol (3β-Adiol) | Prostate Cancer Cells | Potent inhibition of cell migration | Activation of Estrogen Receptor Beta (ERβ) and subsequent up-regulation of E-cadherin | nih.gov |

Regulation of Cell Proliferation

The regulation of cell proliferation by androstane steroids is complex and appears to be highly context-dependent, varying with the specific compound, cell type, and receptor expression profile.

Studies on derivatives of the 5alpha-androstane (B165731) skeleton have shown significant anti-proliferative activity. For instance, the aminosteroid (B1218566) derivative RM-581, which has a 2beta-substituted 5alpha-androstane structure, demonstrated potent growth inhibition in various androgen-dependent prostate cancer cell lines, including VCaP, 22Rv1, and LAPC-4. nih.govdntb.gov.ua

Conversely, other androstane metabolites can promote proliferation. The DHT metabolite 5alpha-androstane-3beta,17beta-diol (3β-Adiol) was found to be estrogenic in estrogen receptor-positive (ER+) breast cancer cells, inducing their growth. nih.gov This research showed that under conditions of estrogen deprivation, breast cancer cells can metabolize androgens into estrogen-like steroids like 3β-Adiol, which then activate ERα to stimulate proliferation. nih.gov This highlights a potential mechanism for resistance to aromatase inhibitor therapy. nih.gov

Table 2: Diverse Effects of Androstane Steroids on Cell Proliferation

| Compound | Cell Line(s) | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| RM-581 (2beta-substituted 5alpha-androstane derivative) | LAPC-4 (Prostate Cancer) | Potent antiproliferative activity | Not fully elucidated, synergistic with enzalutamide | nih.govdntb.gov.ua |

| 5alpha-androstane-3beta,17beta-diol (3β-Adiol) | MCF-7, T47D, BT-474 (Breast Cancer) | Induction of cell growth | Activation of Estrogen Receptor Alpha (ERα) | nih.gov |

| 5alpha-dihydrotestosterone (DHT) | Regenerating Rat Prostate | Stimulation of cell proliferation | Androgen receptor-mediated | nih.gov |

Alterations in Nerve Fiber Membrane Phenomena

Investigations into the electrophysiological effects of the aminosteroid ORG 6001, a derivative of this compound, have revealed notable activity on nerve tissue. In a study using desheathed frog nerves, ORG 6001 demonstrated considerable local anaesthetic properties. nih.gov The compound was found to be approximately 1.8 times more potent than the standard local anaesthetic, procaine. nih.gov Further studies on isolated cardiac muscle from rabbits showed that ORG 6001 significantly reduced the maximum rate of depolarization of the cell membrane without affecting the resting potential. nih.gov This body of evidence suggests that androstane steroids with a 2-beta-ol configuration can directly influence nerve fiber membrane function, specifically by interfering with depolarization processes.

Table 1: Comparative Local Anaesthetic Potency on Frog Nerve

| Compound | Relative Potency (vs. Procaine) |

| ORG 6001 (3alpha-amino-5alpha-androstan-2beta-ol-17-one hydrochloride) | 1.8 |

| Procaine | 1.0 |

| Data sourced from a study on desheathed frog nerve preparations. nih.gov |

Pheromonal Roles and Chemosensory Communication in Animal Species

Currently, there is a lack of scientific evidence in the available research literature to suggest that this compound or its immediate derivatives, such as ORG 6001, play a role in pheromonal signaling or chemosensory communication in any animal species. While other androstane steroids, notably androstenol (B1195071) and androstenone, are well-documented as pheromones in species like pigs, similar functions have not been attributed to this compound. nih.govnih.gov

Metabolic Perturbations and Their Physiological Consequences in Animal Models

The metabolic effects of the this compound derivative, ORG 6001, have been examined in animal models of acute myocardial ischemia. These studies reveal a significant influence on the metabolic response to reduced coronary blood flow.

In experiments involving anaesthetized greyhounds, pretreatment with ORG 6001 resulted in a less severe manifestation of metabolic changes that are indicative of myocardial ischemia. Specifically, the typical lactate (B86563) production and potassium efflux from the heart muscle following coronary artery ligation were less pronounced in the treated animals compared to control groups.

Similar protective metabolic effects were observed in studies using pigs. nih.gov When ventricular arrhythmias were induced by restricting blood flow in the left anterior descending coronary artery, treatment with ORG 6001 was shown to delay the onset of ischemia, as indicated by myocardial lactate production. nih.gov Although this beneficial metabolic effect was not sustained long-term, it points to a significant, albeit transient, perturbation of cardiac metabolism under ischemic conditions. nih.gov These findings collectively suggest that this class of steroids can modulate cellular energy metabolism during periods of oxygen deprivation.

Table 2: Metabolic Effects of ORG 6001 in Ischemic Pig Hearts

| Experimental Group | Outcome | Metabolic Indication |

| Control (Untreated) | 9 out of 30 animals experienced ventricular fibrillation. | Normal onset of myocardial lactate production. |

| ORG 6001 Treated | 0 out of 19 animals experienced ventricular fibrillation. | Delayed onset of myocardial lactate production. nih.gov |

| Lidocaine Treated | 0 out of 12 animals experienced ventricular fibrillation. | Not specified for lactate, used as antiarrhythmic control. nih.gov |

| Data from a study inducing ventricular arrhythmias by restricting coronary artery flow in pigs. nih.gov |

Advanced Analytical Methodologies for Androstanol Characterization and Quantification in Research

Chromatographic Separation Techniques for Androstanols

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures into individual components prior to detection. For androstanol isomers, which often have identical masses, effective chromatographic resolution is paramount for accurate quantification and identification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid profiling. mdpi.com Its high chromatographic resolution is particularly effective for separating steroids with similar chemical structures. nih.gov For the analysis of androstanols, which are non-volatile, a chemical derivatization step is required to increase their volatility and thermal stability. The most common approach is the conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mun.canist.gov

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov The retention index (RI) of a compound is a key parameter used for its identification, providing more reliable confirmation than retention time alone by normalizing for variations in analytical conditions. researchgate.netshimadzu.comnist.gov Following separation, the eluting compounds enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net The fragmentation patterns of TMS-derivatized androstanols are well-characterized, often showing a prominent molecular ion (M+) and characteristic losses, such as the loss of a methyl group ([M-15]+) or trimethylsilanol (B90980) ([M-90]+). mun.caresearchgate.net This combination of precise retention data and specific fragmentation patterns makes GC-MS a powerful tool for identifying and quantifying specific androstanol isomers like 5alpha-Androstan-2beta-ol in complex biological samples. nih.govnih.govnih.gov

Table 1: Typical GC-MS Parameters for Androstanol Analysis (as TMS Derivatives)

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Rxi-5 MS (or similar) | Provides separation of isomers based on polarity and boiling point. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Derivatization | BSTFA + TMCS | Converts hydroxyl groups to volatile TMS ethers. mun.ca |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Optimizes separation of multiple steroids in a single run. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, energetic ionization that produces reproducible fragment patterns. researchgate.net |

| Key Fragments | M+, [M-15]+, [M-90]+ | Characteristic ions used for identification and quantification. mun.ca |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard in clinical and research settings for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.govchromsystems.comnih.govnih.gov This technique is particularly advantageous for complex biological matrices like plasma or urine. endocrine-abstracts.org

In LC-MS/MS, steroids are first separated using liquid chromatography, after which they are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). springernature.com The crucial advantage of tandem mass spectrometry (MS/MS) lies in its use of Multiple Reaction Monitoring (MRM). springernature.com In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer, fragmented via collision-activated dissociation (CAD), and then a specific, characteristic product ion is monitored in the second mass analyzer. oup.com This precursor-to-product ion transition is highly specific to the target analyte, dramatically reducing background noise and allowing for accurate quantification even at very low concentrations. springernature.com The ability to program multiple MRM transitions allows for the simultaneous analysis of dozens of steroids in a single, rapid run. endocrine-abstracts.orgshimadzu.com

Table 2: Typical LC-MS/MS Parameters for Androstanol Quantification

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatography | UHPLC | Provides fast and high-resolution separation of isomers. thermofisher.comfrontiersin.org |

| Column | Biphenyl (B1667301) or C18 | Biphenyl phases can offer unique selectivity for separating steroid isomers. thermofisher.comthermofisher.com |

| Mobile Phase | Water/Methanol (B129727) or Water/Acetonitrile with additives | Elutes steroids from the column with a gradient program. thermofisher.comfrontiersin.org |

| Ionization Source | ESI or APCI (Positive Mode) | Generates charged precursor ions for MS analysis. springernature.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. springernature.com |

| Ion Transition | Analyte-specific (e.g., [M+H]+ → product ion) | Unambiguously identifies and quantifies the target compound. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Steroid Analysis

Both HPLC and its advanced counterpart, UHPLC, are the foundational separation techniques within LC-MS/MS systems but can also be used with other detectors like UV-diode array (DAD). tandfonline.com The primary role of HPLC/UHPLC in androstanol analysis is to resolve structural isomers before they enter the detector, as mass spectrometry alone often cannot differentiate them. thermofisher.com

The choice of stationary phase (the column) is critical. While traditional C18 columns are widely used, phases with alternative selectivities, such as biphenyl columns, have demonstrated superior resolution for structurally similar steroids. thermofisher.comthermofisher.com Biphenyl phases provide a different separation mechanism that leverages aromatic and polar interactions, which can be particularly effective for resolving steroid isomers. thermofisher.com Furthermore, the mobile phase composition (e.g., using methanol versus acetonitrile) can be optimized to enhance the separation. thermofisher.comlcms.cz UHPLC systems, which use smaller particle-size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, making them ideal for high-throughput steroid profiling. frontiersin.orgmdpi.com

Table 3: Comparison of Chromatographic Columns for Steroid Isomer Separation

| Column Type | Primary Interaction | Advantage for Androstanols | Reference |

|---|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic | General-purpose, widely available, and effective for many steroids. | frontiersin.orgmdpi.com |

| Biphenyl | Hydrophobic, Aromatic, Polar | Offers alternative selectivity, enhancing the resolution of structural isomers. | thermofisher.comthermofisher.com |

| HSS T3 | Hydrophobic (Optimized for polar compounds) | Provides balanced retention for a wide range of steroid polarities. | endocrine-abstracts.org |

Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Spectrometry provides the detection and structural information necessary to identify and quantify androstanols following chromatographic separation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques in this domain.

Comprehensive Mass Spectrometry Applications in Androstanol Profiling

Mass spectrometry-based steroid profiling provides a comprehensive "bird's-eye view" of the steroid landscape within a biological system. nih.govtohoku.ac.jp This holistic approach allows researchers to assess entire metabolic pathways rather than just individual compounds, which is crucial for understanding complex endocrine functions and disorders. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap, can determine the elemental composition of an unknown compound from its exact mass, aiding in its identification. For known compounds like this compound, the power of MS lies in its ability to confirm identity and provide precise quantification. Tandem mass spectrometry (MS/MS) is essential for distinguishing between stereoisomers. oup.com Even with identical precursor ions, the fragmentation patterns (the relative abundance of product ions) of isomers like 3-hydroxy vs. 2-hydroxy androstanols can differ subtly due to the different stereochemistry influencing the stability of fragment ions. researchgate.netnih.gov Careful analysis of these fragmentation patterns, combined with chromatographic retention data, provides a high degree of confidence in the identification and quantification of specific androstanol isomers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the absolute structural elucidation of a molecule, including its precise stereochemistry. nih.govresearchgate.net NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule by measuring their interaction with an external magnetic field. nih.gov

For a novel or reference standard of this compound, NMR would be used to confirm its structure unequivocally. The chemical shift (δ), coupling constants (J), and nuclear Overhauser effects (NOE) are key parameters. nih.govrsc.org For example, the position and orientation (alpha or beta) of the hydroxyl group at the C-2 position would be confirmed by the specific chemical shift of the C-2 proton and its coupling constants with adjacent protons on C-1 and C-3. nih.gov Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map the connectivity between protons and carbons, allowing for the complete assignment of the steroid's complex skeleton. rsc.org While not used for routine quantification due to its lower sensitivity compared to MS, NMR is indispensable for validating reference standards and identifying unknown metabolites. dshs-koeln.deresearchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for a 5α-Androstane Skeleton Note: Specific shifts for this compound would require experimental determination. These are representative values for key carbons in the 5α-androstane core structure.

| Atom | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | Notes |

|---|---|---|---|

| C-18 (Methyl) | ~12 | ~0.75 (singlet) | Angular methyl group, a key landmark. nih.gov |

| C-19 (Methyl) | ~12 | ~0.82 (singlet) | Angular methyl group between A and B rings. nih.gov |

| C-3 | ~25-70 | ~3.5-4.5 (multiplet) | Shift is highly dependent on substitution (e.g., -OH). nih.govlibretexts.org |

| C-5 | ~47 | ~0.9-1.2 (multiplet) | Represents the α-configuration at the A/B ring junction. nih.gov |

| C-17 | ~30-80 | ~3.6 (triplet) | Shift is highly dependent on substitution (e.g., =O or -OH). nih.govlibretexts.org |

Infrared (IR) Spectroscopy in Steroid Analysis

Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of steroids, including 5α-Androstan-2β-ol. This method is predicated on the principle that molecular bonds and functional groups vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For steroid analysis, IR spectroscopy is particularly useful in identifying key functional groups that characterize the steroid nucleus and its substituents. usgs.govnih.gov

The IR spectrum of a steroid like 5α-Androstan-2β-ol is expected to exhibit characteristic absorption bands. The hydroxyl (-OH) group at the C-2 position would produce a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The precise position and shape of this band can provide information about hydrogen bonding. The C-H stretching vibrations of the sterane backbone would appear in the 2850-3000 cm⁻¹ region. The "fingerprint region," typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions from various bending and stretching vibrations (C-C, C-O) that are unique to the specific steroid molecule, allowing for its identification by comparing the spectrum to that of a reference standard. usgs.govnih.gov Fourier Transform Infrared (FTIR) spectroscopy, a more advanced iteration of the technique, enhances the sensitivity and resolution of the spectra, making it a powerful tool for the qualitative analysis and identification of steroids. nih.gov

Optimized Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of 5α-Androstan-2β-ol in complex biological matrices such as serum, plasma, urine, or tissue homogenates necessitates rigorous sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.netresearchgate.net

Extraction Methodologies (e.g., Liquid-Liquid, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting steroids from biological fluids. frontiersin.org This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For steroids like 5α-Androstan-2β-ol, which are lipophilic, organic solvents such as diethyl ether, dichloromethane, or methyl tert-butyl ether (MTBE) are commonly employed. frontiersin.orgmsacl.org The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the polarity of the organic solvent. Multiple extraction steps are often necessary to ensure high recovery of the target analyte. researchgate.net

Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its efficiency, selectivity, and potential for automation. google.commdpi.com SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte from the liquid sample. For the extraction of androstanes, reversed-phase sorbents like C18 (octadecylsilyl) are frequently used. frontiersin.orgsilicycle.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interfering compounds, and eluting the analyte with a suitable organic solvent. SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and cleaner extracts. nih.gov

| Extraction Method | Principle | Common Solvents/Sorbents for Androstanes | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Diethyl ether, Dichloromethane, Methyl tert-butyl ether (MTBE) | Simple, inexpensive. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | C18 (octadecylsilyl), Polymeric reversed-phase sorbents. | High recovery, clean extracts, amenable to automation, reduced solvent usage. | Can be more expensive than LLE, method development may be required. |

Chromatographic Clean-up and Fractionation Strategies

Following initial extraction, further clean-up and fractionation are often necessary to isolate 5α-Androstan-2β-ol from other co-extracted compounds, particularly other steroid isomers that may interfere with quantification. nih.gov

Column Chromatography is a classic technique used for the purification and fractionation of steroid extracts. The extract is applied to a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent gradient (the mobile phase) is used to elute the compounds based on their polarity. psu.eduatlantis-press.com By collecting different fractions as the mobile phase passes through the column, steroids with different polarities can be separated from one another.

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher-resolution method for the clean-up and fractionation of steroid extracts. wada-ama.orgnih.gov Reversed-phase HPLC with a C18 column is commonly used, where non-polar compounds like androstanes are retained longer than polar compounds. By using a specific mobile phase composition or a gradient elution, it is possible to achieve fine separation of different steroid classes and even isomers. nih.gov The fractions containing the target analyte can be collected for subsequent analysis. Two-dimensional HPLC, which involves using two different column selectivities, can provide an even higher degree of purification. wada-ama.org

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application in Androstane (B1237026) Analysis |

| Column Chromatography | Silica Gel | Dichloroethane-ethanol gradients | Pre-purification of crude extracts, separation of steroid classes based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/water or Methanol/water gradients | High-resolution separation of steroid isomers, fractionation of complex mixtures prior to quantification. |

Derivatization Techniques for Enhanced Analytical Sensitivity

For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a crucial step in the analysis of steroids such as 5α-Androstan-2β-ol. youtube.com Derivatization involves chemically modifying the analyte to improve its analytical properties. For steroids, this typically means increasing their volatility and thermal stability, as well as enhancing their ionization efficiency in the mass spectrometer, which leads to improved sensitivity and chromatographic peak shape. fu-berlin.dewelch-us.com

The hydroxyl group at the C-2 position of 5α-Androstan-2β-ol is the primary target for derivatization. Silylation is the most common derivatization method for steroids, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. youtube.com Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Trimethylsilylimidazole (TSIM)

These reactions are often performed at elevated temperatures (e.g., 60-70°C) to ensure complete derivatization. mdpi.com The resulting TMS ether of 5α-Androstan-2β-ol is more volatile and thermally stable than the parent compound, making it suitable for GC-MS analysis. The mass spectrum of the TMS derivative will also exhibit characteristic fragment ions that can be used for identification and quantification. fu-berlin.de

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the accurate and precise quantification of analytes in complex matrices, including the determination of 5α-Androstan-2β-ol. nih.govnih.gov This technique combines the high selectivity of mass spectrometry with the use of a stable isotope-labeled internal standard.

The principle of IDMS involves adding a known amount of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C- or ²H-labeled 5α-Androstan-2β-ol) to the sample at the beginning of the analytical procedure. researchgate.netnih.gov This labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, clean-up, derivatization, and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

The quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard using a mass spectrometer, typically a tandem mass spectrometer (MS/MS) coupled with either liquid chromatography (LC) or gas chromatography (GC). nih.govrsc.org By comparing this ratio to a calibration curve prepared with known amounts of the analyte and internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision, as the ratio is unaffected by variations in sample recovery or matrix effects. nih.govresearchgate.net

| Analytical Platform | Ionization Technique | Key Advantages for Androstane Quantification |

| GC-IDMS | Electron Ionization (EI) or Chemical Ionization (CI) | High chromatographic resolution, well-established derivatization methods. |

| LC-IDMS/MS | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | High throughput, can often analyze underivatized steroids, suitable for multi-analyte profiling. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Androstanol Derivatives

Theoretical Frameworks and Practical Applications of SAR/QSAR in Steroid Drug Discovery

The theoretical foundation of SAR and QSAR lies in the principle that the biological activity of a compound is a function of its molecular structure. imedpub.com In the context of steroid drug discovery, these methodologies are employed to identify the key structural features that govern the interaction of androstanol derivatives with their biological targets, such as enzymes and receptors. The process of developing a QSAR model involves several key steps: the careful selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors that quantify various aspects of their structure, the establishment of a mathematical relationship between these descriptors and the biological activity using statistical methods, and rigorous validation of the model's predictive power. nih.govmhmedical.com

Practically, SAR and QSAR models have numerous applications in the development of steroid-based drugs. They are instrumental in:

Lead Optimization: Once a lead compound with desirable activity is identified, SAR and QSAR can guide medicinal chemists in making targeted structural modifications to enhance its potency, selectivity, and pharmacokinetic profile.

Virtual Screening: QSAR models can be used to screen large virtual libraries of compounds to identify potential new hits with desired biological activities, thereby prioritizing synthetic efforts. nih.gov

Mechanistic Insights: By identifying the structural properties that are most influential on biological activity, these models can provide valuable insights into the mechanism of action of the compounds and the nature of the drug-receptor interactions.

The development of 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has further enhanced the utility of these techniques by considering the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate.

Influence of Stereochemical Configuration on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of the biological activity of androstanol derivatives. libretexts.org The precise spatial orientation of functional groups dictates how a molecule fits into the binding site of its biological target, akin to a key fitting into a lock. nih.gov Even subtle changes in stereochemistry can lead to dramatic differences in biological efficacy, as different stereoisomers can exhibit distinct pharmacological profiles, with one isomer being highly active while another may be inactive or even elicit undesirable side effects. nih.govnih.gov

While specific comparative studies on the stereoisomers of 5alpha-Androstan-2beta-ol are not extensively detailed in the provided search results, the general principles of stereochemistry in pharmacology strongly suggest that its stereochemical configuration is crucial for its biological activity. The orientation of the hydroxyl group at the 2-beta position, as well as the stereochemistry at other chiral centers within the androstane (B1237026) nucleus, will significantly influence its interaction with biological targets.

Positional Effects of Hydroxylation on Steroid Receptor Binding and Activity

Research has demonstrated that the site of hydroxylation can dramatically change a steroid's biological properties. For example, studies on various steroid derivatives have shown that hydroxylation at different positions can lead to compounds with distinct activities. The specific location of the hydroxyl group can influence the orientation of the steroid within the binding pocket of a receptor, potentially leading to either agonistic or antagonistic effects.

In the context of androstanol derivatives, the 2β-hydroxyl group of this compound is a key structural feature. Its axial orientation in the chair conformation of the A-ring will present a specific hydrogen-bonding vector that can interact with amino acid residues in a receptor binding site. The presence and position of this hydroxyl group can modulate the binding affinity and selectivity of the molecule for different steroid receptors. For instance, the introduction of a 2β-hydroxyl group into the testosterone (B1683101) structure has been shown to result in a compound with distinct biological activity. libretexts.org

The following table summarizes the effects of hydroxylation at different positions on the steroid skeleton based on various studies:

| Position of Hydroxylation | Observed Effect on Biological Activity | Reference Compound(s) |

| 2β | Can alter receptor binding and biological activity. | Testosterone |

| 16α | Can significantly impact binding to certain receptors. | Various steroids |

| 17β | Crucial for androgenic activity. | Androstanolone |

This table is populated with hypothetical data for illustrative purposes, as the search results did not provide specific quantitative data for a direct comparison in this format.

Systematic Analysis of Substituent Effects on Androstanol Bioactivity

A systematic analysis of the effects of different substituents on the bioactivity of the androstanol skeleton is a cornerstone of SAR and QSAR studies. By methodically varying the nature and position of substituents, researchers can map the structural requirements for a desired biological response.

The introduction of different functional groups at various positions on the 5alpha-androstanol core can modulate several key properties, including:

Lipophilicity: The addition of nonpolar substituents can increase lipophilicity, potentially enhancing membrane permeability, while polar groups can decrease it.

Electronic Properties: Electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, which can influence its interaction with the biological target.

Steric Factors: The size and shape of a substituent can affect how the molecule fits into a binding pocket, with bulky groups potentially causing steric hindrance.

Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors can form specific interactions with the target, significantly impacting binding affinity.

QSAR studies on androstene derivatives have demonstrated that various physicochemical parameters, such as hydrophobicity, electronic properties, and steric parameters, can be correlated with their biological activity. For instance, in the development of anticancer agents based on the androstene scaffold, the nature of the substituent at the 16-position was found to be a critical determinant of activity.